molecular formula C20H14O2 B14270417 Benzo(B)fluoranthene-9,10-dihydrodiol CAS No. 130221-15-7

Benzo(B)fluoranthene-9,10-dihydrodiol

Cat. No.: B14270417
CAS No.: 130221-15-7
M. Wt: 286.3 g/mol
InChI Key: YLNWBCYXHFQMPV-UHFFFAOYSA-N
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Description

Benzo(B)fluoranthene-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(B)fluoranthene, which is known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(B)fluoranthene and is studied for its potential biological effects and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(B)fluoranthene-9,10-dihydrodiol typically involves the catalytic hydrogenation of benzo(B)fluoranthene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the 9,10-dihydrodiol derivative.

Industrial Production Methods

Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. it can be produced in research laboratories using standard organic synthesis techniques involving the hydrogenation of benzo(B)fluoranthene.

Chemical Reactions Analysis

Types of Reactions

Benzo(B)fluoranthene-9,10-dihydrodiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: The compound can be further reduced to form tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated PAH derivatives.

    Reduction: Tetrahydro derivatives of benzo(B)fluoranthene.

    Substitution: Halogenated and nitrated derivatives of this compound.

Scientific Research Applications

Benzo(B)fluoranthene-9,10-dihydrodiol is primarily used in scientific research to study the metabolic pathways and biological effects of PAHs. It is used in:

    Chemistry: To understand the chemical behavior and reactivity of PAH derivatives.

    Biology: To study the metabolic activation and detoxification pathways of PAHs in living organisms.

    Medicine: To investigate the potential carcinogenic and mutagenic effects of PAH metabolites.

    Industry: Limited applications in environmental monitoring and assessment of PAH contamination.

Mechanism of Action

The mechanism of action of Benzo(B)fluoranthene-9,10-dihydrodiol involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with cellular macromolecules, including DNA, leading to the formation of DNA adducts. This interaction can result in mutations and potentially initiate carcinogenesis. The molecular targets and pathways involved include the cytochrome P450 enzyme system and the aryl hydrocarbon receptor (AhR) pathway.

Comparison with Similar Compounds

Benzo(B)fluoranthene-9,10-dihydrodiol can be compared with other similar PAH derivatives, such as:

    Benzo(A)pyrene-7,8-dihydrodiol: Another PAH metabolite known for its potent carcinogenic properties.

    Benzo(J)fluoranthene-9,10-dihydrodiol: A structurally similar compound with different biological activities.

    Benzo(K)fluoranthene-8,9-dihydrodiol: Another dihydrodiol derivative with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific metabolic activation pathway and the formation of unique DNA adducts that contribute to its carcinogenic potential.

Properties

CAS No.

130221-15-7

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol

InChI

InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H

InChI Key

YLNWBCYXHFQMPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O

Origin of Product

United States

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